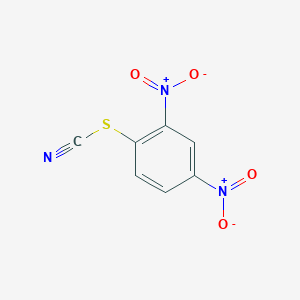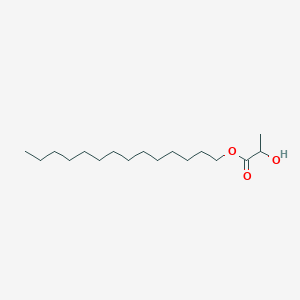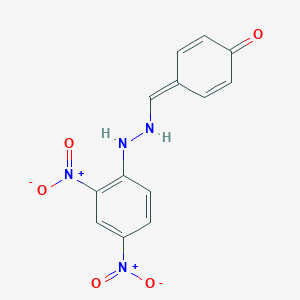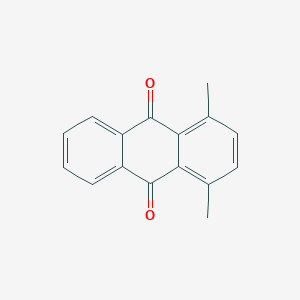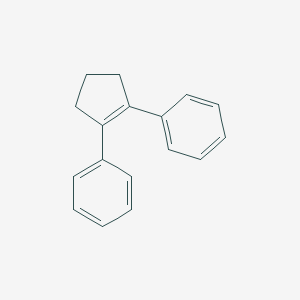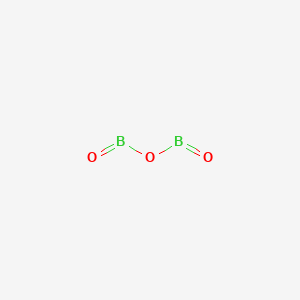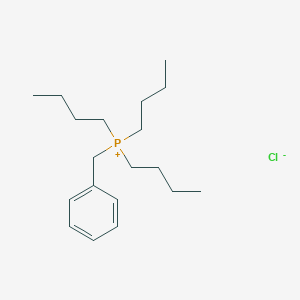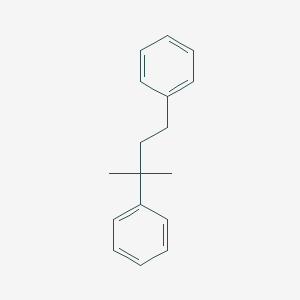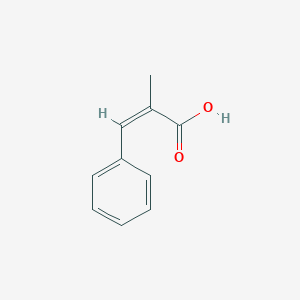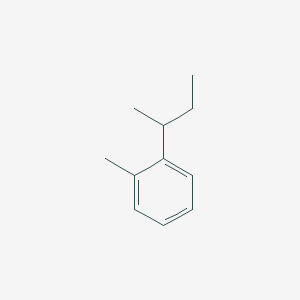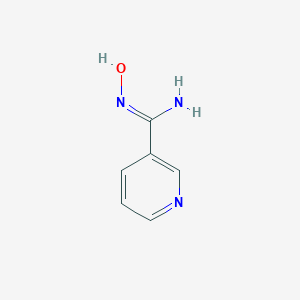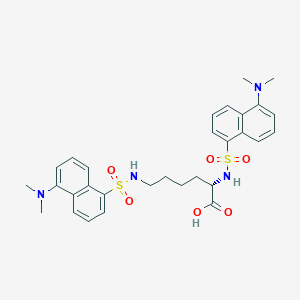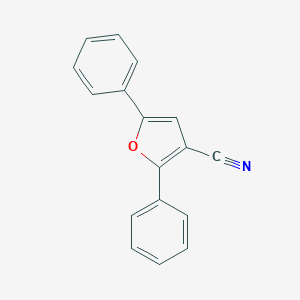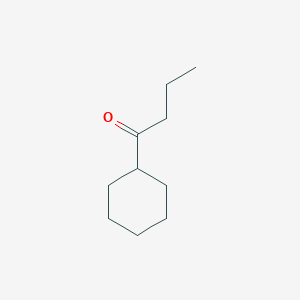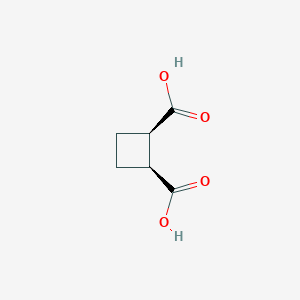
cis-Cyclobutane-1,2-dicarboxylic acid
Vue d'ensemble
Description
Cis-Cyclobutane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C6H8O4 . The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .
Synthesis Analysis
The synthesis of cis-Cyclobutane-1,2-dicarboxylic acid has been achieved by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid . This synthetic approach builds a foundation for investigating the properties and applications of this useful diacid .Molecular Structure Analysis
The molecular structure of cis-Cyclobutane-1,2-dicarboxylic acid can be viewed using Java or Javascript .Chemical Reactions Analysis
The cyclobutane ring in cis-Cyclobutane-1,2-dicarboxylic acid was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .Physical And Chemical Properties Analysis
Cis-Cyclobutane-1,2-dicarboxylic acid is a white powder with a melting point of 133-139 °C . It has a molecular weight of 144.13 .Applications De Recherche Scientifique
- Application : cis-Cyclobutane-1,2-dicarboxylic acid (CBDA-4) has been used as a building block in the development of recyclable thermosets .
- Method : CBDA-4 was synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction. It was then linked with glycerol via esterification to give a thermoset .
- Results : The thermoset was heated to 300 °C to analyze its degradation. A key intermediate was successfully obtained after purification of the degraded polymer .
- Application : CBDA-4 has been used in producing both thermoplastics and thermosets with excellent properties .
- Method : In these polymers, CBDA served as either a diacid monomer or cross-linker .
- Results : The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Materials Science
Polymer Synthesis
Metal-Organic Materials
- Application : CBDA-4 can be used as a reactant to synthesize lithium coordination polymer .
- Method : The method involves treating CBDA-4 with lithium carbonate .
- Application : CBDA-4 and its derivatives can be used as phthalate-free internal donors in Ziegler-Natta catalysts for propylene polymerization .
Synthesis of Lithium Coordination Polymer
Phthalate-Free Internal Donors in Ziegler-Natta Catalysts
Antinociceptive Activities
- Application : CBDA-4 can be synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction .
- Method : The method involves capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .
- Results : The X-ray crystal structure of CBDA-4 was determined for the first time .
- Application : The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Synthesis of β-Truxinic Acid
Building Block for Thermally Recyclable/Degradable Materials
Recyclable Thermoset Development
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,2R)-cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424909 | |
| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Cyclobutane-1,2-dicarboxylic acid | |
CAS RN |
1461-94-5 | |
| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS CYCLOBUTANE DICARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



